molecular formula C14H15NO3S B571798 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-sulfonamide CAS No. 1261900-34-8

4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-sulfonamide

Cat. No. B571798
M. Wt: 277.338
InChI Key: SWIJBJNSCLSLQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4’-Hydroxy-N,N-dimethyl-[1,1’-biphenyl]-4-sulfonamide is a chemical compound with the formula C14H15NO3S . It is also known as 4-(3-N,N-DimethylsulfaMoylphenyl)phenol .


Molecular Structure Analysis

The molecular structure of 4’-Hydroxy-N,N-dimethyl-[1,1’-biphenyl]-4-sulfonamide can be inferred from similar compounds. For example, the structure of o-Hydroxybiphenyl, a related compound, is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The reactions of biphenyls are similar to benzene as they both undergo electrophilic substitution reaction . Biphenyl derivatives are significant intermediates in organic chemistry besides being the structural moiety of an extensive range of compounds with pharmacological activities .

Scientific Research Applications

Enzyme Inhibition and Organic Synthesis

4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-sulfonamide is often studied for its biological activities, such as enzyme inhibition. A study highlighted various vinylsulfones and vinylsulfonamides' biological activities, primarily as enzyme inhibitors, and their use in synthetic organic chemistry (Kharkov University Bulletin Chemical Series, 2020).

Biomedical and Spectroscopic Analysis

In biomedical research, the resonance Raman spectra of aromatic sulfonamides, including 4'-hydroxy derivatives, have been investigated to understand their interaction with carbonic anhydrase isoenzymes (Biochemistry, 1976).

Transition Metal Complexes

The compound is also significant in the synthesis and evaluation of sulfonamide-derived ligands and their transition metal complexes. These compounds show moderate to significant antibacterial and antifungal activity (Applied Organometallic Chemistry, 2011).

Pharmacology and Drug Development

In pharmacology, derivatives of 4'-hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-sulfonamide have been explored for their potential as endothelin receptor antagonists, which are crucial in treating conditions like congestive heart failure (Journal of Medicinal Chemistry, 2000).

Molecular Self-Assembly

Studies have also explored the self-assembly of compounds containing the 4'-hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-sulfonamide moiety into nanostructures, providing insights into the potential applications in nanotechnology and materials science (Langmuir, 2017).

Molecular Conformation Analysis

In addition, the compound's derivatives have been included in studies focusing on molecular conformation, which is closely related to their pharmaceutical and biological activities (Chemical Physics Letters, 2016).

Safety And Hazards

The safety data sheet for a related compound, Biphenyl, indicates that it causes skin irritation, serious eye irritation, may cause respiratory irritation, and is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

4-(4-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-15(2)19(17,18)14-9-5-12(6-10-14)11-3-7-13(16)8-4-11/h3-10,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWIJBJNSCLSLQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50683645
Record name 4'-Hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-sulfonamide

CAS RN

1261900-34-8
Record name 4'-Hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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